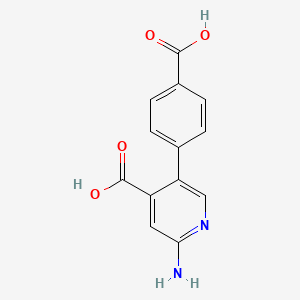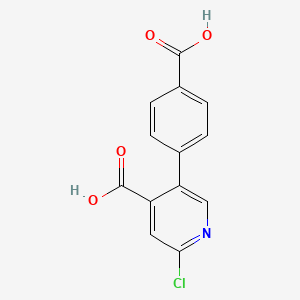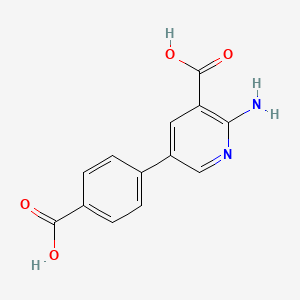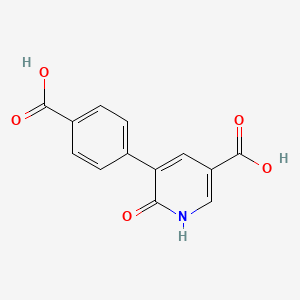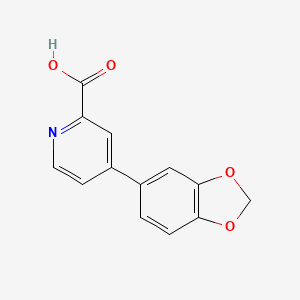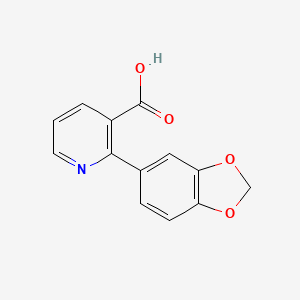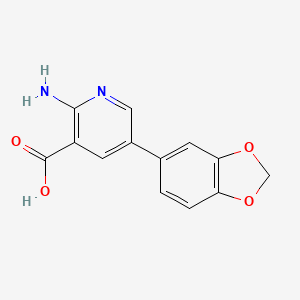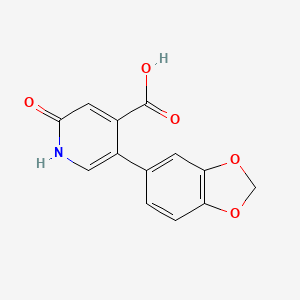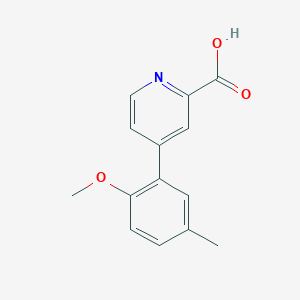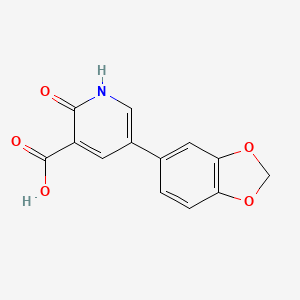
2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nicotinic acid core with a hydroxy group at the 2-position and a methylenedioxyphenyl group at the 5-position. Its distinctive structure lends itself to a variety of chemical reactions and applications, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid typically involves the reaction of o-phenylenediamine with 5-methoxysalicaldehyde. This reaction is carried out under controlled conditions and monitored using techniques such as FT-IR, 1H-NMR, 13C-NMR, and GC–MS . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above. This could include the use of continuous flow reactors, automated monitoring systems, and purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The hydroxy and methylenedioxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学研究应用
2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid has diverse applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other chemicals.
作用机制
The mechanism by which 2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and methylenedioxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their function .
相似化合物的比较
3,4-Methylenedioxyphenylpropan-2-one: Known for its use as a precursor in the synthesis of various pharmaceuticals.
2-Hydroxy-5-methoxyphenyl)nicotinic acid: A similar compound with a methoxy group instead of a methylenedioxy group.
Uniqueness: 2-Hydroxy-5-(3,4-methylenedioxyphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-9(13(16)17)3-8(5-14-12)7-1-2-10-11(4-7)19-6-18-10/h1-5H,6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLFWBGOKSFKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

